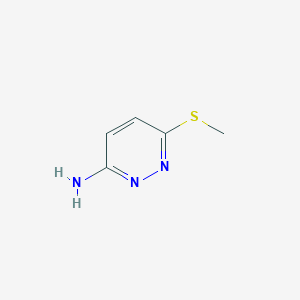

3-Amino-6-(methylthio)pyridazine

Vue d'ensemble

Description

3-Amino-6-(methylthio)pyridazine is a chemical compound with the molecular formula C5H7N3S. It is a building block used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of pyridazines, such as 3-Amino-6-(methylthio)pyridazine, involves various methods. One approach includes a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . An efficient one-step synthesis of 3-amino-6-arylpyridazines has also been reported .Molecular Structure Analysis

The molecular structure of 3-Amino-6-(methylthio)pyridazine is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle with two adjacent nitrogen atoms . The pyridazine ring is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity .Applications De Recherche Scientifique

Antimicrobial Activity

3-Amino-6-(methylthio)pyridazine: has been identified as a core structure in compounds exhibiting antimicrobial properties. This activity is crucial in the development of new antibiotics to combat resistant strains of bacteria. The compound’s ability to interfere with bacterial cell wall synthesis or protein function makes it a valuable asset in antimicrobial drug design .

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of pyridazine, such as 3-Amino-6-(methylthio)pyridazine , may have potential applications as antidepressants and anxiolytics. These compounds can modulate neurotransmitter systems in the brain, which are often the target for treating mood disorders .

Antihypertensive Agents

The structural framework of 3-Amino-6-(methylthio)pyridazine is found in several antihypertensive drugs. It can contribute to the regulation of blood pressure by affecting calcium channels or angiotensin-converting enzyme (ACE) inhibitors, providing a pathway for developing new cardiovascular medications .

Anticancer Therapeutics

Pyridazine derivatives, including 3-Amino-6-(methylthio)pyridazine , have shown promise in anticancer research. They can act on various pathways involved in cancer cell proliferation and survival, making them candidates for chemotherapy agents .

Antiplatelet and Antithrombotic Applications

The compound’s influence on platelet aggregation and blood clot formation positions it as a potential antiplatelet or antithrombotic agent. This application is significant in preventing strokes and heart attacks by inhibiting the formation of dangerous clots .

Agrochemical Use

In agriculture, 3-Amino-6-(methylthio)pyridazine can be utilized to create herbicides and pesticides. Its effectiveness in disrupting the life cycle of weeds and pests helps in the protection of crops and the improvement of agricultural productivity .

Orientations Futures

While the future directions for 3-Amino-6-(methylthio)pyridazine are not explicitly mentioned in the search results, there is a general interest in the development of pyridazine derivatives due to their diverse pharmacological activities . This suggests potential future research directions in exploring the therapeutic applications of 3-Amino-6-(methylthio)pyridazine.

Mécanisme D'action

Target of Action

3-Amino-6-(methylthio)pyridazine, also known as 6-(Methylthio)pyridazin-3-amine, is a pyridazine derivative . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . They have been utilized in medicinal chemistry for their wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Mode of Action

It has been suggested that the presence and nature of substituents on the phenyl nucleus attached to the piperazinyl moiety seem to be essential for potent analgesic activity .

Biochemical Pathways

Some compounds like 5-acyl-n-methyl derivative when tested in vivo on lipopolysaccharide-stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin e2 and interleukin activity .

Result of Action

It has been suggested that some compounds like 5-acyl-n-methyl derivative when tested in vivo on lipopolysaccharide-stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin e2 and interleukin activity .

Propriétés

IUPAC Name |

6-methylsulfanylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDISBPCSJYBKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552642 | |

| Record name | 6-(Methylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(methylthio)pyridazine | |

CAS RN |

39539-67-8 | |

| Record name | 6-(Methylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

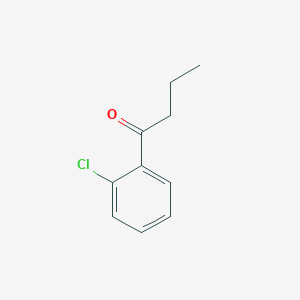

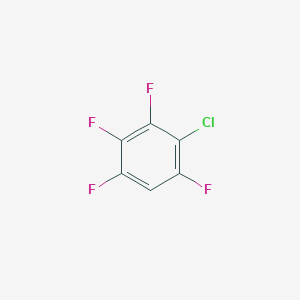

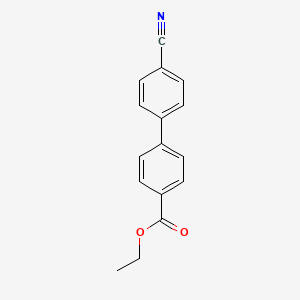

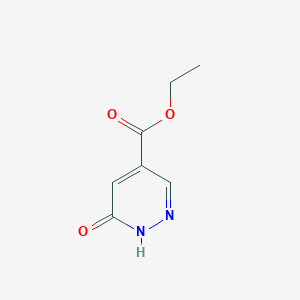

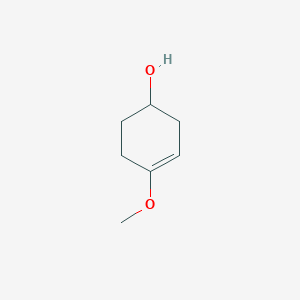

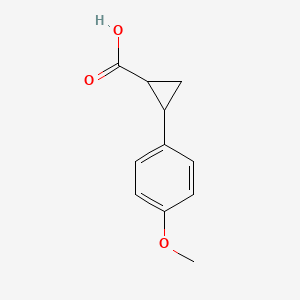

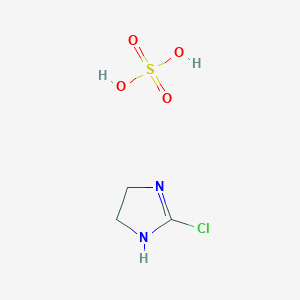

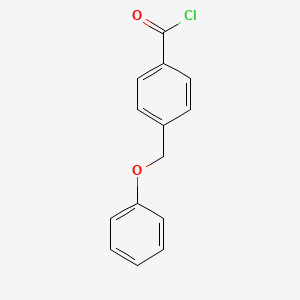

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride](/img/structure/B1601462.png)

![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)

![1-[2-[2-[2-(2-Hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-2-ol](/img/structure/B1601472.png)